2-(Diethylamino)-7-ethoxychromone

Antiplatelet SAR Chromone

2-(Diethylamino)-7-ethoxychromone (CAS 131942-55-7), also designated RC39XVIII, is a synthetic 2-aminochromone derivative belonging to the 4H-1-benzopyran-4-one class. It was first introduced into the literature in 1991 as a potent in vitro inhibitor of human platelet aggregation.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 131942-55-7
Cat. No. B160471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)-7-ethoxychromone
CAS131942-55-7
Synonyms2-(diethylamino)-7-ethoxychromone
2-DEAEC
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC
InChIInChI=1S/C15H19NO3/c1-4-16(5-2)15-10-13(17)12-8-7-11(18-6-3)9-14(12)19-15/h7-10H,4-6H2,1-3H3
InChIKeyQAHJXTVDICVNRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)-7-ethoxychromone (CAS 131942-55-7) Procurement Profile for Antiplatelet Research


2-(Diethylamino)-7-ethoxychromone (CAS 131942-55-7), also designated RC39XVIII, is a synthetic 2-aminochromone derivative belonging to the 4H-1-benzopyran-4-one class [1]. It was first introduced into the literature in 1991 as a potent in vitro inhibitor of human platelet aggregation [2]. The compound has a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol. Its primary documented pharmacological action is the dose-dependent inhibition of soluble cAMP phosphodiesterase (PDE), resulting in the potentiation of intraplatelet cAMP accumulation [3].

Why Generic 2-Aminochromone Substitution Cannot Meet the Antiplatelet Potency Requirements of 2-(Diethylamino)-7-ethoxychromone


The 2-aminochromone scaffold constitutes a well-known pharmacophore for PDE inhibition, but its antiplatelet efficacy is exquisitely sensitive to the nature of the C2-amino substituent and the C7-alkoxy group [1]. A direct SAR study demonstrated that among a diverse panel of synthesized and modified 7-ethoxychromones and 4-thiochromone analogues, as well as the 3,6-diamino and 3-/6-formyl derivatives, the parent compound 2-(diethylamino)-7-ethoxychromone (3a) consistently exhibited the highest in vitro inhibitory activity against human platelet aggregation induced by collagen, ADP, and arachidonic acid [2]. This finding establishes 3a as the optimal substitution pattern within this specific chemotype and precludes the interchangeability of other 2-(dialkylamino)chromones, 2-(1-piperidinyl) analogues, or 7-hydroxychromone derivatives for applications where maximal in vitro antiplatelet potency is the primary selection criterion.

Quantitative Differentiation Table for 2-(Diethylamino)-7-ethoxychromone (CAS 131942-55-7) Against Closest Structural and Pharmacological Analogs


Superior In Vitro Antiplatelet Potency Profile Relative to 2-(1-Piperidinyl) Analogue 3b and Structural Derivatives

Among a series of 11 structurally modified compounds derived from the same 7-ethoxychromone core, 2-(diethylamino)-7-ethoxychromone (3a) demonstrated the highest inhibitory activity against human platelet aggregation induced by collagen, ADP, and arachidonic acid [1]. While exact IC50 values are not publicly disclosed, the rank-order potency was unequivocally established: the parent compound 3a outperformed its direct 2-(1-piperidinyl) analogue 3b, the 4H-chromenes 4, the 4-thiochromones 5, the 4-(methylthio)chromenylium iodides 6, the 3,6-diamino derivative 8, the 3- and 6-formyl derivatives 9a and 9b, and the Mannich base 10 [2]. This rank-order SAR provides a robust qualitative differentiation basis.

Antiplatelet SAR Chromone Platelet Aggregation

Mechanistically Distinct PDE Inhibition and cAMP Potentiation Versus 7-Hydroxy Analog RC39II

2-(Diethylamino)-7-ethoxychromone (RC39XVIII) inhibits soluble cAMP phosphodiesterase in a dose-dependent manner, leading to the potentiation of cAMP accumulation induced by iloprost and forskolin [1]. The 7-hydroxy analog RC39II shares a similar PDE-inhibitory mechanism but was studied independently; a direct head-to-head comparison of PDE inhibition IC50 values between RC39XVIII and RC39II is not available in the extant literature [2]. Nevertheless, the 7-ethoxy substitution in RC39XVIII confers increased lipophilicity (estimated log Kow 2.56) compared to the 7-hydroxy derivative , which may affect membrane permeability and intracellular cAMP modulation kinetics.

Phosphodiesterase cAMP Platelet Signal Transduction

Multi-Agonist Inhibitory Profile in Human Platelets: Aggregation, TxB2 Formation, and Granule Release

2-(Diethylamino)-7-ethoxychromone (RC39XVIII) exerts a dose-dependent inhibitory effect on platelet aggregation induced by U46619 (thromboxane A2 mimetic), arachidonic acid, thrombin, collagen, and ADP [1]. This broad-spectrum inhibition is accompanied by the parallel inhibition of thromboxane B2 formation and granule release [2]. While many antiplatelet chromones and coumarins exhibit selectivity toward specific agonists, RC39XVIII's ability to inhibit aggregation triggered by all five physiologically relevant agonists is a notable differentiating feature.

Thromboxane B2 Granule Release Platelet Activation Multi-agonist

Synthetic Tractability and Chemical Utility as a Versatile Intermediate for Derivatization

The 1990 synthesis paper [1] details the transformation of 2-(diethylamino)-7-ethoxychromone (3a) into a diverse set of derivatives, including 4H-chromenes, 4-thiochromones, 4-(methylthio)chromenylium iodides, 3,6-diamino, 3- and 6-formyl, Mannich bases, and methylenebis derivatives, through standard synthetic operations. This demonstrates that 3a serves as a chemically tractable intermediate that can be further functionalized without decomposition of the chromone core. This contrasts with other 2-aminochromones that may be prone to ring-opening or lack the ethoxy directing group for regioselective electrophilic substitution.

Organic Synthesis Chromone Derivatization Chemical Intermediate Medicinal Chemistry

Defined Application Scenarios for 2-(Diethylamino)-7-ethoxychromone Based on Verified Differentiation


In Vitro Antiplatelet Screening and Mechanism-of-Action Studies in Human Platelets

RC39XVIII is optimally deployed as a reference PDE-inhibitory antiplatelet agent in in vitro human platelet studies, where its rank-order superiority among 2-aminochromones and its broad-spectrum inhibition of aggregation triggered by U46619, arachidonic acid, thrombin, collagen, and ADP have been documented [1]. Its parallel inhibition of TxB2 formation and granule release makes it suitable for multi-endpoint mechanistic investigations of platelet activation pathways. Researchers comparing novel antiplatelet candidates against this chemotype should use the compound as the positive control to benchmark potency and selectivity.

Medicinal Chemistry Lead Optimization Using 7-Ethoxychromone as a Synthetic Scaffold

Given the compound's demonstrated amenability to diverse chemical transformations—including thionation, nitration, formylation, and Mannich reactions—it serves as a validated starting scaffold for generating focused libraries of chromone derivatives with modified C4, C3, and C6 positions [2]. The preserved 7-ethoxy group offers a defined handle for further regioselective functionalization, and the compound's reported purity (typically 95%) supports its use as a reliable synthetic intermediate.

cAMP-PDE Inhibition Assays for Mechanistic Profiling

The compound's dose-dependent inhibition of soluble cAMP phosphodiesterase, combined with its lack of effect on adenylate cyclase activity in platelet membranes [3], makes it a useful tool compound for dissecting cAMP signaling pathways in platelet biology. Its estimated log Kow of 2.56 suggests moderate lipophilicity that may be relevant for cell-based assay design.

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